1,2-Difluoro-3-methoxy-5-nitrobenzene

Catalog No.
S873995
CAS No.
1235492-43-9
M.F
C7H5F2NO3
M. Wt
189.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoro-3-methoxy-5-nitrobenzene

CAS Number

1235492-43-9

Product Name

1,2-Difluoro-3-methoxy-5-nitrobenzene

IUPAC Name

1,2-difluoro-3-methoxy-5-nitrobenzene

Molecular Formula

C7H5F2NO3

Molecular Weight

189.12 g/mol

InChI

InChI=1S/C7H5F2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3

InChI Key

VLYKDOPLRIZFCY-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F

For instance, similar compounds, like indole derivatives, have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .

Based on the information available, “1,2-Difluoro-3-methoxy-5-nitrobenzene” is primarily used as a building block in chemical synthesis . .

Similar compounds, such as “3,4-Difluoronitrobenzene”, have been used in the preparation of xanthones and acridones . Xanthones and acridones are classes of organic compounds that are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Another similar compound, “2,5-Difluoronitrobenzene”, has been used in the synthesis of N-alkylated 2-arylaminobenzimidazoles . These compounds are a class of heterocyclic aromatic organic compounds that have been studied for various biological activities .

1,2-Difluoro-3-methoxy-5-nitrobenzene is an aromatic organic compound with the molecular formula C₇H₅F₂NO₃. It features a benzene ring substituted with two fluorine atoms, a methoxy group (-OCH₃), and a nitro group (-NO₂). This compound is categorized as a nitroaromatic compound, which are known for their diverse applications in chemical synthesis and material science due to their unique electronic properties and reactivity patterns. The presence of electron-withdrawing groups such as the nitro group can deactivate the benzene ring towards electrophilic aromatic substitution, while the methoxy group can act as a mild activator at position 4 of the ring .

There is no scientific literature available on the specific mechanism of action of 1,2-Difluoro-3-methoxy-5-nitrobenzene.

As information on this specific compound is limited, it's best to consider the general safety hazards associated with nitroaromatic compounds:

  • Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact [].
  • Explosivity: Under specific conditions, nitroaromatic compounds can be explosive.
  • Flammability: These compounds may be flammable [].

1,2-Difluoro-3-methoxy-5-nitrobenzene can be synthesized through several methods:

  • Fluorination Reactions: Starting from 3-methoxy-5-nitrobenzene, fluorination can be achieved using reagents like potassium fluoride or via electrophilic fluorination methods.
  • Nitration: The introduction of the nitro group can be performed using nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid on suitable precursors.

These methods highlight the versatility of synthetic approaches available for this compound.

The primary applications of 1,2-Difluoro-3-methoxy-5-nitrobenzene include:

  • Building Block in Organic Synthesis: It serves as an intermediate in various chemical syntheses due to its functional groups.
  • Material Science: Its unique electronic properties make it a candidate for research in material science applications.

Several compounds share structural similarities with 1,2-Difluoro-3-methoxy-5-nitrobenzene. Here are some notable examples:

Compound NameMolecular FormulaSimilarity (%)
3-Fluoro-4-nitrotolueneC₇H₅FNO₂90
3-Methoxy-4-fluoronitrobenzeneC₇H₈FNO₃85
1,3-Difluoro-2-nitrobenzeneC₆H₄F₂NO₂90
2-Fluoro-1,3-dimethyl-5-nitrobenzeneC₉H₈FNO₂93
1,4-Difluoro-2-methyl-5-nitrobenzeneC₇H₈F₂NO₂90

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique arrangement of substituents in 1,2-Difluoro-3-methoxy-5-nitrobenzene contributes to its distinct reactivity and potential applications compared to these similar compounds .

Role in Modern Synthetic Chemistry

Polyfluorinated nitroaromatics like 1,2-difluoro-3-methoxy-5-nitrobenzene serve as critical intermediates for:

  • Pharmaceutical precursors: Fluorine atoms enhance metabolic stability of drug candidates, while nitro groups enable subsequent reduction to amines for bioactive molecule synthesis.
  • Agrochemical development: The electron-withdrawing nitro group directs regioselective substitutions in pesticide scaffolds.
  • Material science applications: Fluorine substituents improve thermal stability in polymers and liquid crystals.

Table 1: Comparative Reactivity of Nitroaromatic Derivatives

CompoundFluorine SubstituentsNitro PositionKey Applications
3-Fluoronitrobenzene1MetaDye synthesis
4-Nitro-α,α-difluoroanisole2ParaPolymer crosslinking
1,2-Difluoro-3-methoxy-5-nitrobenzene2Ortho/paraElectronic materials

Synthetic Challenges and Advancements

Traditional routes to fluoronitroaromatics relied on multistep sequences:

  • Balz-Schiemann reaction: Diazotization of anilines followed by fluorodecomposition.
  • Halogen exchange: Displacement of chlorides with KF under high temperatures.

Modern single-step fluoronitration methods using elemental fluorine (F₂) with nitric acid enable direct functionalization of benzene derivatives, reducing solvent waste and improving yields. For 1,2-difluoro-3-methoxy-5-nitrobenzene, optimized conditions involve:

  • Temperature: 0–40°C to prevent over-fluorination
  • F₂ concentration: 5–15% in nitrogen carrier gas.

XLogP3

1.9

Dates

Modify: 2023-08-16

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